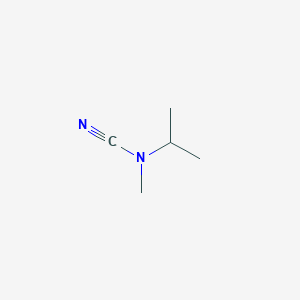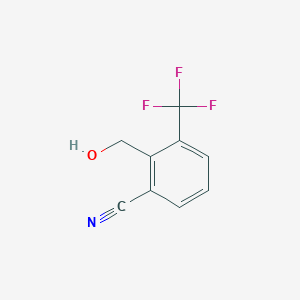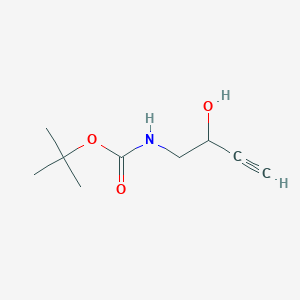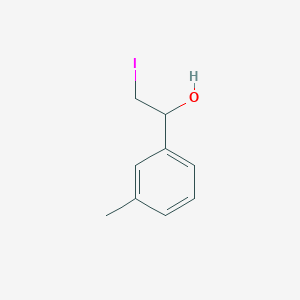
KadcoccitoneC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadcoccitoneC is a lanostane-type triterpenoid compound isolated from the stems of the plant Kadsura coccinea. This plant belongs to the Schisandraceae family, which is known for its diverse and bioactive triterpenoids. This compound has garnered interest due to its unique structural features and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
KadcoccitoneC is typically isolated from the stems of Kadsura coccinea using a high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approach. The structural determination of this compound involves extensive spectroscopic analysis coupled with quantum chemical calculations .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from Kadsura coccinea, which is grown in specific regions of China .
化学反应分析
Types of Reactions
KadcoccitoneC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
KadcoccitoneC has several scientific research applications, including:
作用机制
The mechanism of action of KadcoccitoneC involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by modulating cellular signaling pathways and interacting with key enzymes and receptors involved in various biological processes .
相似化合物的比较
Similar Compounds
Kadcoccitane A-D: These are other lanostane-type triterpenoids isolated from Kadsura coccinea with similar structural features.
Neokadcoccitane A: Another triterpenoid from the same plant, possessing an aromatic ring and extended π-conjugated systems.
Kadlongilactones A and B: These compounds have α, β, γ, δ-unsaturated lactone moieties and are potent inhibitors of certain cancer cell lines.
Uniqueness
KadcoccitoneC stands out due to its unique structural configuration and the presence of extended π-conjugated systems, which are not commonly found in other lanostane triterpenoids from the Schisandraceae family .
属性
分子式 |
C30H44O5 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
(Z,6R)-6-[(1R,2S,7R,10S,11S,16S,17R)-16-hydroxy-2,6,6,11,15-pentamethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,16]octadec-14-en-14-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-17(9-8-10-18(2)24(32)33)20-13-15-27(6)22-12-11-21-26(4,5)23(31)14-16-28(21,7)30(22)25(35-30)29(27,34)19(20)3/h10,17,21-22,25,34H,8-9,11-16H2,1-7H3,(H,32,33)/b18-10-/t17-,21+,22+,25-,27+,28+,29+,30+/m1/s1 |
InChI 键 |
SWHVBJSUQVPDRE-QONYTMMOSA-N |
手性 SMILES |
CC1=C(CC[C@@]2([C@]1([C@@H]3[C@]4([C@H]2CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O3)O)C)[C@H](C)CC/C=C(/C)\C(=O)O |
规范 SMILES |
CC1=C(CCC2(C1(C3C4(C2CCC5C4(CCC(=O)C5(C)C)C)O3)O)C)C(C)CCC=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)



![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)





![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
